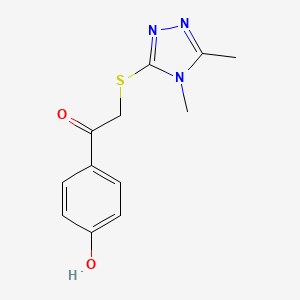
2-((4,5-Dimethyl-4h-1,2,4-triazol-3-yl)thio)-1-(4-hydroxyphenyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4,5-Dimethyl-4h-1,2,4-triazol-3-yl)thio)-1-(4-hydroxyphenyl)ethan-1-one is a synthetic organic compound that features a triazole ring, a thioether linkage, and a hydroxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4,5-Dimethyl-4h-1,2,4-triazol-3-yl)thio)-1-(4-hydroxyphenyl)ethan-1-one typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.
Thioether Linkage Formation: The triazole derivative is then reacted with a thiol compound to form the thioether linkage. This step often requires the use of a base such as sodium hydroxide or potassium carbonate.
Attachment of the Hydroxyphenyl Group: The final step involves the reaction of the intermediate with a hydroxyphenyl derivative, typically under conditions that promote nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinone derivatives.
Reduction: The carbonyl group in the ethanone moiety can be reduced to form alcohol derivatives.
Substitution: The triazole ring and hydroxyphenyl group can participate in various substitution reactions, including halogenation and nitration.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like chlorine or bromine, and nitrating agents like nitric acid.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
2-((4,5-Dimethyl-4h-1,2,4-triazol-3-yl)thio)-1-(4-hydroxyphenyl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Material Science: Use in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigation of its biological activity, including antimicrobial and anticancer properties.
Industrial Applications: Potential use as a catalyst or intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of 2-((4,5-Dimethyl-4h-1,2,4-triazol-3-yl)thio)-1-(4-hydroxyphenyl)ethan-1-one depends on its specific application:
Pharmacological Action: It may interact with specific enzymes or receptors, inhibiting or activating their function. The triazole ring and hydroxyphenyl group are key to its binding affinity and specificity.
Biological Pathways: It may modulate signaling pathways involved in cell growth, apoptosis, or immune response.
Comparación Con Compuestos Similares
Similar Compounds
2-((4,5-Dimethyl-4h-1,2,4-triazol-3-yl)thio)-1-phenylethan-1-one: Lacks the hydroxy group, which may affect its reactivity and biological activity.
2-((4,5-Dimethyl-4h-1,2,4-triazol-3-yl)thio)-1-(4-methoxyphenyl)ethan-1-one: Contains a methoxy group instead of a hydroxy group, potentially altering its electronic properties and reactivity.
Uniqueness
The presence of the hydroxyphenyl group in 2-((4,5-Dimethyl-4h-1,2,4-triazol-3-yl)thio)-1-(4-hydroxyphenyl)ethan-1-one makes it unique, as it can participate in hydrogen bonding and other interactions that may enhance its biological activity and reactivity compared to similar compounds.
Propiedades
Fórmula molecular |
C12H13N3O2S |
|---|---|
Peso molecular |
263.32 g/mol |
Nombre IUPAC |
2-[(4,5-dimethyl-1,2,4-triazol-3-yl)sulfanyl]-1-(4-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C12H13N3O2S/c1-8-13-14-12(15(8)2)18-7-11(17)9-3-5-10(16)6-4-9/h3-6,16H,7H2,1-2H3 |
Clave InChI |
FGRDTWNRHRDCAK-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C(N1C)SCC(=O)C2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


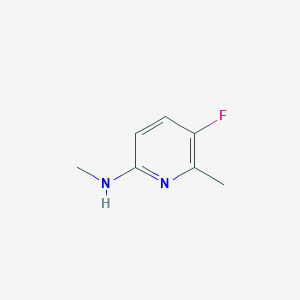


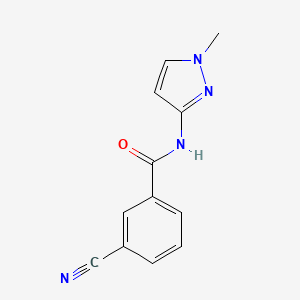
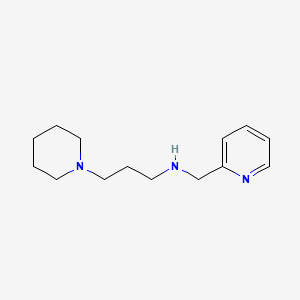

![[5-(4-Bromo-2-methylphenyl)furan-2-yl]methanol](/img/structure/B14912310.png)
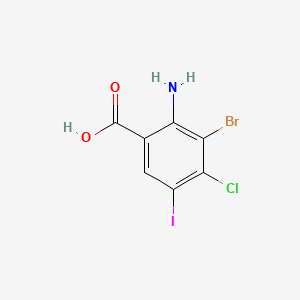
![N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}-4-nitrobenzohydrazide](/img/structure/B14912329.png)
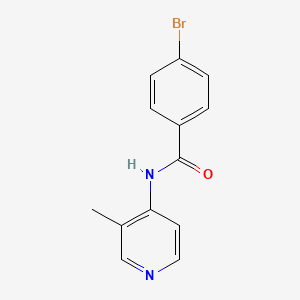

![N-[2,2,2-trichloro-1-(piperidin-1-yl)ethyl]hexanamide](/img/structure/B14912349.png)

![2-bromo-N'-[(E)-(4-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B14912371.png)
